Comparative Kinase Selectivity: ~100-Fold Window Over 59 Kinases Differentiates GNF-5837 from Less Selective Pan-TRK Inhibitors
GNF-5837 exhibits a broad selectivity window against a large panel of kinases, a key differentiating factor for a chemical probe. It displays ~100-fold greater selectivity among a panel of 59 closely related kinases and in 33 cellular kinase assays . In contrast, the clinically advanced inhibitor Entrectinib shows potent activity against ALK and ROS1 in addition to TRKs, with IC50 values in the low nanomolar range for these off-targets, indicating a narrower selectivity profile [1].
| Evidence Dimension | Kinase Selectivity Window |
|---|---|
| Target Compound Data | ~100-fold selectivity over a panel of 59 closely related kinases; >500-fold selectivity over EGFR, MET, VEGFR2, Src (IC50 > 1000 nM) |
| Comparator Or Baseline | Entrectinib inhibits TRKA/B/C with IC50 values of ~1-5 nM, but also potently inhibits ALK (IC50 ~1-12 nM) and ROS1 (IC50 ~0.2-0.5 nM) [1] |
| Quantified Difference | GNF-5837 shows a >500-fold window over EGFR, MET, VEGFR2, Src, and ~100-fold over a broader 59-kinase panel; Entrectinib's selectivity window for TRK over ALK/ROS1 is ≤10-fold [1] |
| Conditions | Biochemical kinase activity assays; cellular kinase assays |
Why This Matters
This defined selectivity window ensures that in experiments requiring pan-TRK inhibition, confounding off-target effects on other kinases like ALK or ROS1 are minimized, increasing confidence in linking observed phenotypes directly to TRK pathway modulation.
- [1] Ardini E, et al. Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Mol Cancer Ther. 2016;15(4):628-639. DOI: 10.1158/1535-7163.MCT-15-0758. View Source
